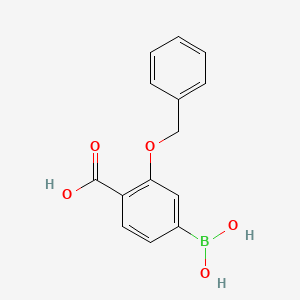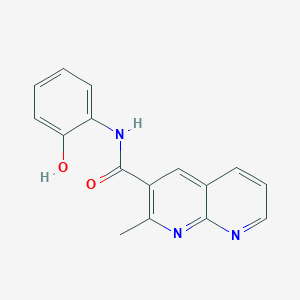
4,6-Dichloro-8-methoxy-2-propylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-8-methoxy-2-propylquinoline is a chemical compound with the molecular formula C13H13Cl2NO and a molecular weight of 270.15 g/mol . It is characterized by the presence of two chlorine atoms, a methoxy group, and a propyl group attached to a quinoline core. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4,6-Dichloro-8-methoxy-2-propylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Chlorine Atoms: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Propylation: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a strong base like potassium carbonate (K2CO3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4,6-Dichloro-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-8-methoxy-2-propylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-8-methoxy-2-propylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
4,6-Dichloro-8-methoxy-2-propylquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but different substituents.
Quinoline: The parent compound of many derivatives, quinoline itself has various applications in chemistry and medicine.
8-Hydroxyquinoline: This compound is known for its metal-chelating properties and is used in various industrial applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1189107-20-7 |
|---|---|
Fórmula molecular |
C13H13Cl2NO |
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
4,6-dichloro-8-methoxy-2-propylquinoline |
InChI |
InChI=1S/C13H13Cl2NO/c1-3-4-9-7-11(15)10-5-8(14)6-12(17-2)13(10)16-9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
AJRFVVMLSJGYNW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C2C=C(C=C(C2=N1)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)




